3,3'-Diaminobenzanilide

Description

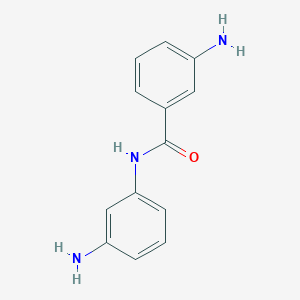

3,3'-Diaminobenzanilide (DABA) is an aromatic diamine characterized by two amine groups positioned at the 3,3' locations of a benzanilide backbone (Ph–CONH–Ph). This structure confers rigidity and strong intermolecular hydrogen bonding, making it a critical monomer in high-performance polymers such as polyimides (PIs) and polyamide-imides (PAIs) . DABA-based polymers exhibit exceptional thermal stability (>300°C glass transition temperatures), mechanical strength, and resistance to organic solvents, which are essential for aerospace, optical, and electronic applications .

Properties

IUPAC Name |

3-amino-N-(3-aminophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,14-15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIOAPDWNQGXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059226 | |

| Record name | Benzamide, 3-amino-N-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-12-2 | |

| Record name | 3-Amino-N-(3-aminophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-amino-N-(3-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diaminobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 3-amino-N-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 3-amino-N-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-diaminobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The ammonolysis of DCB involves substituting chlorine atoms with amino groups using ammonia under high-temperature and high-pressure conditions. Copper chloride catalysts (CuCl or CuCl₂) are critical for accelerating the reaction, with copper metal often added to maintain the cuprous state and prevent oxidation. The reaction proceeds via nucleophilic aromatic substitution, where NH₃ acts as the nucleophile:

Key parameters include:

Table 1: Reaction Conditions for DCB Ammonolysis

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 100–500°C | 175–300°C |

| Pressure | 10–10,000 psig | 500–2,500 psig |

| NH₃/DCB Molar Ratio | 2:1–200:1 | 15:1–30:1 |

| CuCl/DCB Molar Ratio | 1:10–5:10 | 1:10–3:10 |

| Reaction Time | 2–8 hours | 4–6 hours |

Purification via Sulfuric Acid Leaching

Crude DAB contains unreacted DCB and copper chloride residues. The US3943175A patent describes a leaching process using sulfuric acid to form insoluble DAB hydrosulfate (DAB·4H₂SO₄), while impurities remain dissolved. Key steps:

-

Acid Treatment : Crude DAB is mixed with 2–35% v/v H₂SO₄ at 20–50°C.

-

Filtration : DAB hydrosulfate is filtered, leaving CuCl and DCB in the filtrate.

-

Neutralization : The filter cake is treated with a base (e.g., NaOH) to regenerate pure DAB.

The process achieves >98% purity by exploiting solubility differences between DAB hydrosulfate and DCB hydrosulfate.

Alternative Synthesis from 4,4'-Biphenol

Reaction Pathway and Intermediate Formation

The US20240109835A1 patent outlines a multi-step route starting from 4,4'-biphenol:

-

Sulfonation : 4,4'-Biphenol reacts with N,N-dimethylsulfamoyl chloride to form 4,4'-biphenyl bis(N,N-dimethylaminosulfonate).

-

Chlorination : The sulfonate intermediate undergoes chlorination using concentrated HCl or Cl₂ gas.

-

Amination : Chlorinated intermediates are aminated with NH₃ or amines to yield DAB.

This method avoids heavy metal catalysts, reducing environmental waste.

Table 2: Parameters for 4,4'-Biphenol Route

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonation | N,N-Dimethylsulfamoyl chloride (2.2–3 eq) | 85–90% |

| Chlorination | Cl₂ gas, 40–60°C | 75–80% |

| Amination | NH₃, 100–150°C, 10–20 atm | 70–75% |

Advantages Over DCB Ammonolysis

-

Reduced Toxicity : No copper catalysts or chlorinated byproducts.

-

Scalability : Fewer side reactions enable larger batch processing.

Comparative Analysis of Methods

Table 3: Method Comparison

Industrial Applicability

-

DCB Ammonolysis : Preferred for rapid production but requires heavy metal waste treatment.

-

4,4'-Biphenol Route : Suitable for high-purity DAB demanded by electronics and aerospace sectors.

Recent Advancements and Optimization

The 2024 patent (US20240109835A1) introduces a hot water recrystallization step post-neutralization to further enhance purity:

-

Dissolve DAB in boiling water (100°C).

-

Filter to remove insoluble copper residues.

-

Cool to 5°C to crystallize 99.9% pure DAB.

This step reduces copper content to <10 ppm, meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,3'-Diaminobenzanilide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

Oxidation: Formation of nitro derivatives or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted benzamides.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 3,3'-Diaminobenzanilide serves as a precursor in the synthesis of more complex organic molecules. Its amino groups facilitate various chemical reactions, making it a valuable intermediate in organic chemistry.

- Study of Reaction Mechanisms : The compound is used in kinetic studies to understand reaction pathways and mechanisms involving amine functionalities.

Biology

- Biochemical Probes : Research indicates that this compound can act as a biochemical probe to study enzyme activities. Its ability to form hydrogen bonds allows it to interact with enzyme active sites, influencing their activity and providing insights into enzymatic mechanisms.

- Potential Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds derived from 4,4'-diaminobenzanilide have shown effectiveness against Escherichia coli and Staphylococcus aureus .

Medicine

- Therapeutic Properties : Investigations into the anti-inflammatory and anticancer activities of this compound are ongoing. It has been explored for its potential to inhibit tumor growth and reduce inflammation through modulation of cellular signaling pathways.

- Pharmaceutical Intermediates : This compound is utilized in the development of pharmaceutical intermediates, contributing to the synthesis of drugs targeting various diseases.

Industrial Applications

- Dyes and Pigments Production : The compound is employed in the dye industry due to its ability to form colored complexes. It serves as a precursor for azo dyes which are widely used in textile applications.

- Advanced Materials and Coatings : Its chemical properties make it suitable for formulating advanced materials and specialty coatings that require specific functional characteristics.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various derivatives of this compound demonstrated significant inhibition against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that modifications at the nitro position enhanced antibacterial activity compared to unmodified compounds. The study employed agar diffusion methods to assess growth inhibition zones .

| Compound | E. coli | P. aeruginosa | S. aureus |

|---|---|---|---|

| Compound 1 | ++ | + | ++ |

| Compound 2 | ++ | ++ | +++ |

| Compound 3 | ++ | +++ | + |

Case Study 2: Anti-inflammatory Effects

In vivo studies on the anti-inflammatory effects of synthesized derivatives showed promising results. Compounds were tested for their ability to reduce inflammation in animal models. Notably, certain derivatives exhibited significant anti-inflammatory activity comparable to standard treatments .

Mechanism of Action

The mechanism of action of 3,3'-Diaminobenzanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups on the compound can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Positional Isomer: 4,4'-Diaminobenzanilide

The 4,4'-DABA isomer differs in the placement of amine groups (4,4' positions), leading to distinct polymer properties:

- Thermal and Mechanical Performance : Polyamide-imides derived from 4,4'-DABA and BTDA exhibit higher modulus (4.5 GPa) and toughness compared to 3,3'-DABA analogs, attributed to enhanced chain alignment and hydrogen bonding .

- Coefficient of Thermal Expansion (CTE) : 4,4'-DABA-based semi-aliphatic polyimides show CTE values of 30–40 ppm/K, higher than fluorinated 3,3'-DABA copolymers (15–25 ppm/K) due to reduced chain rigidity .

- Applications : 4,4'-DABA is preferred in adhesives for superior lap shear strength (25 MPa at 232°C) , while 3,3'-DABA is used in optically transparent films for reduced CTE .

Table 1: Comparison of 3,3'-DABA and 4,4'-DABA in Polymer Properties

| Property | 3,3'-DABA-Based Polymers | 4,4'-DABA-Based Polymers | Reference |

|---|---|---|---|

| CTE (ppm/K) | 15–25 | 30–40 | |

| Tensile Modulus (GPa) | 3.2–3.8 | 4.0–4.5 | |

| Lap Shear Strength (MPa) | 18–20 (at 232°C) | 22–25 (at 232°C) |

Substituted Derivatives: Methyl- and Chloro-Diaminobenzanilides

Substituents like methyl (–CH₃) or chloro (–Cl) on the benzanilide backbone modulate solubility and thermal stability:

- 2-Methyl-4,4'-DABA (MeDABA) : Incorporation into semi-alicyclic PIs improves solubility in polar aprotic solvents (e.g., NMP) while maintaining optical transparency (>85% transmittance at 450 nm). However, CTE increases to 35–45 ppm/K due to steric hindrance reducing chain packing .

- 2-Chloro-4,4'-DABA (ClDABA) : Chlorine enhances hydrophobicity and thermal stability (5% weight loss at 450°C vs. 420°C for MeDABA) but reduces optical clarity due to electron-withdrawing effects .

Table 2: Impact of Substituents on DABA Derivatives

| Derivative | Solubility | CTE (ppm/K) | Optical Transmittance (%) | Thermal Stability (°C, T₅%ₐ) |

|---|---|---|---|---|

| MeDABA | High | 35–45 | >85 | 420 |

| ClDABA | Moderate | 30–35 | <80 | 450 |

| Reference |

Structurally Related Diamines

3,3'-Diaminobenzidine

It is used in dyes and sensors but avoided in polymers due to handling risks .

2,2'-Bis(trifluoromethyl)benzidine (TFMB)

TFMB’s –CF₃ groups enhance optical transparency (90% at 400 nm) and reduce dielectric constants (2.5–2.8) compared to DABA-based PIs. However, TFMB polymers exhibit lower mechanical strength (tensile strength 120 MPa vs. 150 MPa for DABA) .

Table 3: Comparison with Other Diamines

Biological Activity

3,3'-Diaminobenzanilide is an organic compound with the molecular formula . It is characterized by the presence of two amino groups located at the 3-position of both the benzamide and phenyl rings. This structural configuration allows for significant biological activity, particularly in the modulation of enzyme functions and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and electrostatic interactions with the active sites of various enzymes. This interaction can modulate enzyme activity, influencing biochemical pathways and cellular signaling mechanisms. The compound is also known to participate in redox reactions, which can further affect cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In a study assessing its efficacy against several bacterial strains, it demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using the disk diffusion method, where it showed a notable zone of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Streptococcus pyogenes | 12 |

| Pseudomonas aeruginosa | 10 |

| Proteus vulgaris | 11 |

| Escherichia coli | 14 |

Anti-inflammatory and Anticancer Properties

In addition to its antimicrobial activity, this compound has been explored for its anti-inflammatory and anticancer properties. Studies have indicated that the compound can inhibit inflammatory pathways and may possess cytotoxic effects on various cancer cell lines. For instance, it has shown potential in reducing cell proliferation in murine sarcoma cells, suggesting a possible role in cancer therapy .

Case Study 1: Antiviral Activity

A comparative study involving various amino analogues of thymidine highlighted that while some analogues exhibited potent antiviral activity, this compound did not show significant antiviral effects. This finding emphasizes the need for further research to explore modifications that could enhance its efficacy against viral pathogens .

Case Study 2: Enzyme Inhibition

In a biochemical assay focusing on enzyme inhibition, this compound was tested against specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity at micromolar concentrations, showcasing its potential as a biochemical probe for studying enzyme mechanisms .

Q & A

Q. Advanced

- Thermomechanical Analysis (TMA): Measures linear coefficients of thermal expansion (CTE). Rigid-rod amide moieties (e.g., methyl-substituted DABA) reduce CTE by 30–40% compared to non-amide systems .

- Dynamic Mechanical Analysis (DMA): Evaluates storage modulus (E’) and Tg. For adhesives, lap shear strength (LSS) tests at 232°C show retention of 60–70% room-temperature strength .

- Isothermal TGA: Confirms <5% mass loss after 1 hour at 400°C .

How can copolymer design with 3,3'-DABA optimize mechanical performance for high-temperature adhesives?

Advanced

Copolymerizing 3,3'-DABA with flexible diamines (e.g., TMMDA) in 1:1–3:1 molar ratios enhances LSS from 8 MPa to 14 MPa at 232°C. Post-curing at 250°C for 2 hours increases crosslinking density, verified by DMA (E’ > 2 GPa at 200°C). Incorporating 10–20% pyrimidine units improves orientation factors (0.85–0.92) and tensile strength (1.2–1.8 GPa) .

What analytical techniques are essential for characterizing the structural integrity of DABA-based polyimide films?

Q. Basic

- Inherent Viscosity: Ubbelohde viscometry (0.6–1.2 dL/g) assesses molecular weight .

- Wide-Angle X-Ray Diffraction (WAXD): Determines crystallinity (15–25% for 4,4'-DABA) .

- Atomic Force Microscopy (AFM): Measures surface roughness (Ra < 5 nm) .

How should researchers address contradictions in reported thermal expansion coefficients for semi-alicyclic polyimides containing 3,3'-DABA?

Advanced

Discrepancies arise from dianhydride rigidity (e.g., HPMDA vs. HBPDA) and diamine substitution (methyl vs. chloro groups). Standardize curing protocols (300°C for 1 hour under N₂) and TMA parameters (5°C/min heating rate). Cross-verify with DFT simulations to align experimental CTE (25–35 ppm/°C) with chain-packing models .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

- PPE: Nitrile gloves, lab coats, and fume hoods are mandatory due to mutagenic/carcinogenic risks (GHS Category 1B) .

- Spill Management: Neutralize spills with 10% acetic acid; collect residues in sealed containers for hazardous waste disposal .

- Exposure Response: Immediate rinsing (15+ minutes for eyes/skin) and medical consultation for inhalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.